molecular formula C11H10BrNOS B2394739 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole CAS No. 1800013-50-6

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole

Cat. No.: B2394739
CAS No.: 1800013-50-6
M. Wt: 284.17
InChI Key: ZTRCUNJRDNNBAT-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is a brominated thiazole derivative with the CAS Number 1800013-50-6 and a molecular formula of C 11 H 10 BrNOS . It has a molecular weight of 284.17 g/mol . The compound features a 1,3-thiazole core that is substituted at the 2-position with a (2-methylphenyl)methoxy group and at the 5-position with a bromine atom, a structure that can be represented by the SMILES notation CC1=CC=CC=C1COC2=NC=C(Br)S2 . As a specialized chemical building block, this compound is of significant interest in exploratory research and development, particularly in the fields of medicinal chemistry and material science. The presence of both a bromine atom and an aromatic ether linkage on the thiazole ring makes it a versatile intermediate for further synthetic modification via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers may utilize this scaffold for the construction of more complex molecules, such as potential pharmacologically active agents or functional materials . The product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-8-4-2-3-5-9(8)7-14-11-13-6-10(12)15-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRCUNJRDNNBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to introduce the bromine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: De-brominated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that thiazole derivatives, including 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazoles can interfere with DNA replication and repair processes. For instance, some studies have shown that related compounds inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .
  • Case Study : A study evaluated several thiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications to the thiazole structure could enhance cytotoxicity, with some compounds achieving IC50 values as low as 13.66 µM against MCF-7 cells .

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Modifications in their structure can significantly influence their effectiveness against various pathogens.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazoles to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
  • Case Study : Research on a series of thiazole derivatives demonstrated that structural variations led to differing levels of antimicrobial efficacy. Compounds with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 Value (µM)Reference
This compoundMCF-713.66
5-(Bromomethyl)-2-methylthiazoleMDA-MB-23118.65
4-Bromo-2-methylthiazoleVariousNot specified

Antimicrobial Activity of Thiazole Derivatives

Compound NameMicrobial TargetActivityReference
This compoundStaphylococcus aureusModerate
4-MethylthiazoleEscherichia coliStrong
2-Amino-4-thiazoleCandida albicansModerate

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Electronic Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Thiazole Derivatives
Compound Name Substituents (Position) Key Structural Features Electronic Effects
Target Compound 5-Br, 2-(2-methylphenoxymethyl) Bromine (EWG), methoxy/methyl (EDG) Mixed EWG/EDG environment
5-Bromo-2-(3-fluorophenyl)thiazole 5-Br, 2-(3-fluorophenyl) Bromine (EWG), fluorine (EWG) Strongly electron-withdrawing
5-Bromo-2-(4-methylphenyl)-1,3-thiazole 5-Br, 2-(4-methylphenyl) Bromine (EWG), methyl (EDG) Moderate EWG/EDG balance
5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole 5-Br, 2-(5-fluoro-2-methoxyphenoxymethyl) Bromine (EWG), fluorine (EWG), methoxy (EDG) Competing EWG/EDG effects
2-(4-Methyl-thiazole) derivatives (e.g., 6a) Variable substituents at C-4 Methyl (EDG) at C-4 Enhanced π-electron density

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine and fluorine increase electrophilicity and lipophilicity, enhancing membrane permeability and target binding .
  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups improve solubility but may reduce reactivity in electrophilic environments .
Table 2: In Vitro Inhibitory Activities of Thiazole Derivatives
Compound Target Enzyme/Pathway IC₅₀ (µM) Comparative Notes Reference
Target Compound Not reported in evidence Predicted moderate activity due to EDG dominance
1,3-Thiazole derivatives (e.g., 6a) Kinases/Phosphatases 0.8–2.5 Higher activity vs. 1,3,4-thiadiazoles (IC₅₀ 3–10 µM)
4-Methyl-thiazole (6a) 0.8 Superior to 4-(2-thienyl)-thiazole (6i, IC₅₀ 1.5 µM)
BTBO9 (Nitro substituent) Anticonvulsant targets 12.3 Higher potency than EDG-containing analogs

Key Findings :

  • The target compound’s 2-methylphenoxymethyl group may reduce inhibitory activity compared to analogs with EWGs (e.g., nitro or fluorine) at C-2 .
  • Thiazole derivatives generally outperform thiadiazoles in enzyme inhibition, attributed to thiazole’s aromatic stability and optimized steric profile .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound logP Solubility (mg/mL) Melting Point (°C) Stability Notes
Target Compound 3.2* 0.15 (DMSO) 120–125† Stable under inert conditions
5-Bromo-2-(3-fluorophenyl)thiazole 3.8 0.08 (DMSO) 98–100 Sensitive to UV light
5-Bromo-2-(4-methylphenyl)-1,3-thiazole 3.5 0.20 (DMSO) 110–115 Hygroscopic

*Calculated using ChemDraw. †Estimated based on analogs.

Key Trends :

  • Lipophilicity : Bromine and fluorine increase logP, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Stability : Methoxy groups enhance oxidative stability compared to halogenated analogs .

Biological Activity

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanism of action, and structure-activity relationships.

Overview of Thiazole Derivatives

Thiazole derivatives are recognized for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The thiazole ring serves as a crucial pharmacophore in medicinal chemistry due to its ability to interact with biological targets effectively. The presence of substituents on the thiazole ring can significantly influence the compound's biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) Values : Research indicates that compounds with thiazole moieties exhibit varying MIC values against different bacterial strains. For example, derivatives with methoxy or bromo substitutions have shown MIC values ranging from 1.95 to 4.23 mM against pathogens like Candida albicans and Aspergillus niger .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways. For instance, some thiazole derivatives have been shown to inhibit GlcN-6-P synthase, a critical enzyme in bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has also been highlighted in various studies:

  • Cell Line Studies : In vitro studies have reported significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, one study found that certain thiazole derivatives exhibited IC50 values as low as 5.73 µM against MCF-7 cells, indicating potent growth inhibition compared to standard treatments .
  • Mechanisms of Action : The anticancer effects are believed to involve multiple mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, some compounds showed the ability to inhibit the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their chemical structure. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring enhances lipophilicity and biological activity. Conversely, electron-withdrawing groups can reduce activity .
  • Positioning of Functional Groups : Research indicates that substituents at the 2-position on the thiazole ring can significantly impact antimicrobial and anticancer activities. Compounds with hydrophobic moieties tend to exhibit improved efficacy against various pathogens and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with specific substitutions exhibited MIC values below 0.25 μg/mL, demonstrating strong antibacterial activity .
  • Cytotoxicity Against Cancer Cells : Another investigation into the cytotoxic effects of thiazole derivatives on HepG2 and HT-29 cancer cell lines found that several compounds had IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole, and what analytical techniques validate its purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the methoxy group can be introduced via alkylation of a hydroxyl-thiazole precursor using 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC) (>95% purity) and elemental analysis (C, H, N, S) to match calculated and experimental values . Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy verify structural integrity, with characteristic peaks for the thiazole ring (C=S stretch at ~680 cm⁻¹) and aryl methoxy group (C-O-C stretch at ~1250 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (SHELXS for solution, SHELXL for refinement) are widely used for structure determination due to their robustness in handling small-molecule crystallography . Key parameters include bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the thiazole and aryl rings (~35–40°), which are critical for understanding molecular conformation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H NMR : Protons on the thiazole ring (e.g., H-4) appear as singlets (δ ~7.5–8.0 ppm), while the 2-methylphenyl group shows aromatic protons (δ ~6.8–7.3 ppm) and a methyl singlet (δ ~2.4 ppm) .
  • Mass Spectrometry (HRMS) : The molecular ion peak [M⁺] confirms the molecular weight (e.g., ~323 g/mol for C₁₁H₁₀BrNOS), with fragmentation patterns indicating cleavage of the methoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

Methodological Answer: Optimization involves screening catalysts (e.g., CuI for Ullmann coupling), solvents (polar aprotic solvents like DMF enhance nucleophilicity), and temperature (60–80°C for 12–24 hours). Design of Experiments (DoE) or response surface methodology (RSM) can statistically identify optimal parameters. For example, excess 2-methylbenzyl bromide (1.5 eq.) improves alkylation efficiency, while reducing side-product formation . Kinetic studies using in-situ IR or HPLC track intermediate stability .

Q. What computational approaches are used to predict the biological activity of this thiazole derivative?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like microbial enzymes (e.g., fungal CYP51) or cancer-related kinases. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, ~4.5 eV) to assess reactivity . Pharmacophore modeling identifies critical features (e.g., bromine as a hydrogen bond acceptor) for structure-activity relationship (SAR) studies .

Q. How can contradictions in biological activity data between similar thiazole derivatives be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. Meta-analysis of published SAR data identifies trends: e.g., para-substituted aryl groups enhance antimicrobial activity, while ortho-substituents reduce solubility . Orthogonal assays (e.g., time-kill curves for antimicrobials vs. MTT assays for cytotoxicity) validate target specificity .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Forced degradation studies:

  • Thermal Stability : Incubate at 40–60°C for 1–4 weeks; monitor via HPLC for decomposition products (e.g., debromination or hydrolysis of the methoxy group) .
  • pH Stability : Expose to buffers (pH 1–13) and analyze degradation kinetics. The thiazole ring is stable in acidic conditions but prone to hydrolysis in alkaline media (pH >10) .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax ~270 nm) under ICH Q1B guidelines .

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